molecular formula C7H12N2O5 B096637 (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid CAS No. 16639-91-1

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

Cat. No.: B096637
CAS No.: 16639-91-1
M. Wt: 204.18 g/mol
InChI Key: YORYXPTWPIKBDE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes an amino group, an ethoxycarbonyl group, and a keto group, making it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia to yield an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another method involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The Strecker synthesis is particularly favored due to its simplicity and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and esterified compounds.

Scientific Research Applications

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Its effects are mediated through binding to active sites and altering the conformation and activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives such as N-Boc-amino acids and amino esters . These compounds share structural features like the amino and carboxyl groups but differ in their side chains and functional groups.

Uniqueness

What sets (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Conclusion

This compound is a versatile and important compound in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORYXPTWPIKBDE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427372
Record name N~2~-(Ethoxycarbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16639-91-1
Record name N~2~-(Ethoxycarbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.